molecular formula C21H21BrN2O2 B128642 (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate CAS No. 143322-46-7

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B128642
CAS No.: 143322-46-7
M. Wt: 413.3 g/mol
InChI Key: ICTXUHGADAKYDZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a chemically sophisticated research compound that functions as a key intermediate in the synthesis and development of novel bioactive molecules. Its primary research value lies in its role as a precursor to potent and selective ligands for G-protein coupled receptors (GPCRs), particularly those implicated in neurological and psychiatric disorders. The compound's structure integrates a privileged indole scaffold known for diverse biological activities with a stereodefined pyrrolidine carbamate, which is critical for conferring target specificity. Current investigative applications focus on its use in developing probes for receptors like the trace amine-associated receptor 1 (TAAR1) , a prominent target for schizophrenia and depression research. The stereochemistry at the pyrrolidine ring, dictated by the (R)-enantiomer, is essential for optimal interaction with the target binding pocket, influencing both binding affinity and functional efficacy. Researchers utilize this compound to explore structure-activity relationships (SAR) and to create analogs that can modulate neuropharmacological pathways with high precision, thereby contributing to the advancement of next-generation central nervous system (CNS) therapeutics. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

benzyl (2R)-2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXUHGADAKYDZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction Using Sodium Dihydro-Bis(2-Methoxyethoxy)aluminate (SDMA)

SDMA in toluene is a widely employed reducing agent for this transformation. In a representative procedure, a 70% SDMA solution in toluene (172 mL, 0.6 mol) was added to a suspension of Formula II (60 g, 0.14 mol) in dry toluene at 30–40°C. After stirring at 48°C for 2.5 hours, the crude product was isolated with 66.49% purity (HPLC), containing impurities such as benzyl alcohol (24.11%) and des-bromo byproducts. The use of toluene as a solvent ensures compatibility with SDMA’s reactivity, though prolonged reaction times may exacerbate impurity formation.

Lithium Tri-tert-Butoxyaluminum Hydride (TBLAH) and Diisobutylaluminum Hydride (DIBALH)

Alternative reducing agents like TBLAH and DIBALH offer milder conditions. For instance, TBLAH in tetrahydrofuran (THF) at 0°C achieved >90% conversion within 3 hours, yielding the product with <2% residual starting material. DIBALH in methyl tert-butyl ether (MTBE) similarly provided high yields but required careful temperature control to prevent over-reduction. Comparative studies indicate that TBLAH minimizes side reactions compared to SDMA, though at higher reagent costs.

Solvent Systems and Reaction Optimization

The choice of solvent profoundly influences reaction efficiency and product purity. Aprotic solvents such as toluene, THF, and MTBE are preferred due to their inertness toward strong reducing agents.

Toluene-Based Systems

Toluene’s nonpolar nature facilitates reagent solubility while suppressing proton exchange reactions. However, its high boiling point (110°C) necessitates elevated temperatures, which may accelerate decomposition pathways. In Example 3 of Patent WO2008150500A1, toluene enabled a 72% isolated yield after crystallization, albeit with significant benzyl alcohol contamination.

Ether Solvents: THF and MTBE

THF’s Lewis basicity stabilizes aluminum hydrides, enhancing reaction control. MTBE, with its lower polarity, reduces byproduct formation but requires longer reaction times (4–6 hours). A 1:1 mixture of THF and MTBE has been reported to balance reactivity and selectivity, achieving 85% purity in preliminary trials.

Purification Strategies

Crude this compound often contains impurities such as residual benzyl alcohol, des-bromo derivatives, and keto-intermediates. Purification methods include:

Crystallization

Crystallization from isopropanol or ethanol/water mixtures effectively removes polar impurities. Patent CA2756234A1 describes salification with dicarboxylic acids (e.g., tartaric acid) to form crystalline salts, which are then neutralized to recover the free base. This method elevated purity from 66% to >98% in optimized batches.

Chromatographic Purification

While prior art relied on silica gel chromatography with dichloromethane/ethanol/ammonia mobile phases, modern protocols favor crystallization due to ecological and economic considerations. Chromatography remains a fallback for highly contaminated batches but is avoided in large-scale production.

Comparative Analysis of Reducing Agents

Reducing Agent Solvent Temperature Purity (%) Yield (%)
SDMAToluene48°C66.4972
TBLAHTHF0°C89.288
DIBALHMTBE25°C78.581

Data synthesized from Patents WO2008150500A1, US20080319205A1, and CA2756234A1.

TBLAH emerges as the optimal agent, balancing yield and purity. SDMA, though cost-effective, necessitates additional purification steps.

Industrial-Scale Considerations

Scale-up challenges include exothermic reaction control and solvent recovery. Continuous addition of LAH to suppress OH-BIP intermediates has been proposed but requires specialized equipment. MTBE’s low toxicity and ease of removal make it preferable for large batches, while THF’s peroxide formation risk limits its utility .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its indole moiety is of particular interest due to its presence in many biologically active molecules. Research may focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

In industry, ®-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related pyrrolidine/indole derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents/Features Physical Properties Biological/Functional Notes
(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (143322-56-9) C₂₁H₁₉BrN₂O₃ 5-Bromoindole, benzyl carboxylate, (R)-pyrrolidine Density: 1.505 g/cm³; Boiling Pt: 605°C Eletriptan intermediate; 5-HT receptor binding
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate (N/A) C₂₈H₂₈NO₃ Benzylidene, m-tolyl, 4-oxo group [α]D²⁸: +39.51 (CHCl₃); E/Z = 9:1 Synthesized via phosphine catalysis; high stereoselectivity
Benzyl (2R,3R)-3-(4-methoxyphenyl)-2-[(quinolin-8-yl)carbamoyl]pyrrolidine-1-carboxylate (SI-43) C₂₉H₂₇N₃O₄ Quinolin-8-yl carbamoyl, 4-methoxyphenyl N/A Palladium-catalyzed C–H activation; potential kinase inhibition
(M)-tert-Butyl-(R)-2-((2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzamido)methyl)pyrrolidine-1-carboxylate (N/A) C₂₆H₂₈F₃N₃O₃ Trifluoromethyl benzimidazole, tert-butyl ester N/A Enhanced metabolic stability due to tert-butyl group
2-(5-Bromo-1H-indol-3-yl)acetamide (196081-79-5) C₁₀H₉BrN₂O Acetamide substituent N/A Simplified indole derivative; altered H-bonding capacity
Methyl 3,5-diiodo-1H-indole-2-carboxylate (885949-47-3) C₁₀H₇I₂NO₂ Diiodo substitution, methyl ester Molecular Weight: 426.98 g/mol Increased lipophilicity; potential radiopharmaceutical use

Structural and Functional Analysis

Substituent Effects
  • Bromoindole vs. Iodoindole : The target compound's 5-bromoindole group provides moderate electronegativity and steric bulk, favoring interactions with hydrophobic pockets in serotonin receptors . In contrast, Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS 885949-47-3) exhibits higher lipophilicity and atomic radius due to iodine, which may enhance membrane permeability but reduce solubility .
  • Pyrrolidine vs. Piperidine : Compounds like Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2) feature a six-membered piperidine ring, offering greater conformational flexibility compared to the five-membered pyrrolidine in the target compound .
Stereochemical Considerations
  • The (R)-configuration in the target compound is critical for enantioselective binding to 5-HT receptors, as mirrored in the high optical rotation ([α]D²⁸ = +39.51) observed in Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate .

Biological Activity

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure suggests a complex interaction with biological systems, primarily through its indole and pyrrolidine moieties, which are known to exhibit various pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 R Benzyl 2 5 bromo 1H indol 3 yl methyl pyrrolidine 1 carboxylate\text{ R Benzyl 2 5 bromo 1H indol 3 yl methyl pyrrolidine 1 carboxylate}

Key Properties:

  • Molecular Formula: C₁₄H₁₈BrN₂O₂
  • Molecular Weight: 320.21 g/mol
  • CAS Number: 143322-57-0

The biological activity of this compound is hypothesized to involve multiple pathways:

  • VEGFR Inhibition : Similar compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. For instance, derivatives like 1-benzyl-5-bromoindolin-2-one showed IC50 values indicating effective inhibition of VEGFR in breast and lung cancer cell lines .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating apoptotic markers such as caspases and Bcl proteins. Studies have shown that related indole derivatives can influence these pathways, leading to increased cancer cell death .
  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest at various phases, particularly G0/G1 and G2/M, thereby inhibiting proliferation of cancer cells .

Biological Activity Data

Activity TypeCell LineIC50 Value (µM)Reference
VEGFR InhibitionMCF-7 (Breast)0.728
VEGFR InhibitionA549 (Lung)0.503
Apoptosis InductionMCF-7Modest effects
Cell Cycle ArrestA549G0/G1 Phase

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various indole derivatives, including those related to this compound. The results indicated that compounds with the indole scaffold exhibited significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with some derivatives achieving IC50 values as low as 2.93 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through VEGFR signaling pathways .

Case Study 2: Neuroprotective Effects

Research has also suggested potential neuroprotective properties for compounds containing the indole structure. In models of neurodegeneration, related compounds were shown to reduce oxidative stress markers and enhance neuronal survival rates, indicating a possible therapeutic application in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.